N-cyclopropyl-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide
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Overview
Description
The compound contains several structural motifs common in medicinal chemistry . The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . It also contains a piperidine ring, which is a common feature in many pharmaceuticals due to its ability to mimic the structure of bioactive peptides.
Molecular Structure Analysis
The 1,2,4-oxadiazole ring is a heterocyclic compound, containing three carbon atoms, one nitrogen atom, and one oxygen atom . The piperidine ring is a saturated heterocyclic compound, containing five carbon atoms and one nitrogen atom.Scientific Research Applications
Explosive Utilization Efficiency Enhancement
Background: Maximizing the use of explosives is crucial for optimizing blasting operations in mining activities. The effectiveness of explosive deployment significantly influences productivity and cost-effectiveness.
Application: Researchers have explored the incorporation of machine learning methods to predict powder factor (a measure assessing explosive effectiveness) using critical rock characteristics. By employing decision tree models and artificial neural networks, they enhance the accuracy of powder factor prediction. Key rock factors impacting powder factor are identified, enabling more accurate planning and execution of blasting operations .
Miniaturized Fiber-Optic Platforms
Background: Optical micro/nanofibers (MNFs) have emerged as miniaturized fiber-optic platforms for scientific research and technological applications.
Application: In recent years, optical MNFs, typically operated in single mode, have found applications in various fields. These include telecommunications, sensing, and biomedical diagnostics. Researchers continue to explore novel MNF designs and applications .
Non-Destructive Radiometric Analysis for Metal Leaching Studies
Background: Non-destructive radiometric analytical methods are gaining popularity due to advancements in hardware and software.
Application: One application involves studying the leaching process of metals from mineral ores and mine tailings. Researchers have developed a radiometric method based on neutron activation analysis (NAA) to track metal leaching. NAA provides valuable insights into metal mobility and environmental impact .
Drug Development and Therapeutic Potential
Background: Imidazole, a five-membered heterocyclic moiety, plays a crucial role in drug development.
Application: Derivatives of 1,3-diazole (imidazole) exhibit diverse biological activities. These include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, antioxidant, and antiviral properties. Commercially available drugs containing the 1,3-diazole ring include clemizole (antihistaminic), omeprazole (antiulcer), and metronidazole (bactericidal). Imidazole serves as a synthon for developing new drugs .
Future Directions
properties
IUPAC Name |
N-cyclopropyl-2-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-10(2)14-17-18-15(21-14)11-5-7-19(8-6-11)9-13(20)16-12-3-4-12/h10-12H,3-9H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAUVFPFLPQIPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)CC(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide |
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